molecular formula C11H14N4O4 B14704358 3-(1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)propanoic acid CAS No. 14500-63-1

3-(1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)propanoic acid

Katalognummer: B14704358
CAS-Nummer: 14500-63-1
Molekulargewicht: 266.25 g/mol
InChI-Schlüssel: BBFKDMIRBLWVOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)propanoic acid is a complex organic compound with a molecular formula of C12H14N4O4. This compound is part of the purine family, which is known for its significant biological roles, including being a component of nucleotides.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)propanoic acid typically involves the alkylation of a purine derivative. The reaction conditions often require a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the purine, followed by the addition of a propanoic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as laboratory synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like NaH or K2CO3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-(1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in metabolic pathways involving purines.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of purine metabolism disorders.

    Industry: Utilized in the production of pharmaceuticals and as a research chemical.

Wirkmechanismus

The mechanism of action of 3-(1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)propanoic acid involves its interaction with purine receptors and enzymes involved in purine metabolism. It can act as a substrate or inhibitor for various enzymes, affecting the synthesis and degradation of nucleotides .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid: Similar structure but differs in the position and number of methyl groups.

    1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purine-8-carboxylic acid ethyl ester: An ester derivative with similar chemical properties.

Uniqueness

3-(1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological molecules. This makes it a valuable compound for research in various scientific fields.

Eigenschaften

CAS-Nummer

14500-63-1

Molekularformel

C11H14N4O4

Molekulargewicht

266.25 g/mol

IUPAC-Name

3-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)propanoic acid

InChI

InChI=1S/C11H14N4O4/c1-13-6(4-5-7(16)17)12-8-9(13)14(2)11(19)15(3)10(8)18/h4-5H2,1-3H3,(H,16,17)

InChI-Schlüssel

BBFKDMIRBLWVOF-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NC2=C1N(C(=O)N(C2=O)C)C)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.